molecular formula C19H15FN2O3 B14934166 N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B14934166
M. Wt: 338.3 g/mol
InChI Key: INIQKHQLJUPHCH-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a quinoline-based small molecule characterized by a 4-fluorophenyl substituent at the quinoline’s 2-position and a beta-alanine moiety linked via a carbonyl group. The quinoline scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA. The 4-fluorophenyl group enhances lipophilicity and may improve metabolic stability, while the beta-alanine contributes a carboxylic acid group, increasing aqueous solubility.

Properties

Molecular Formula

C19H15FN2O3

Molecular Weight

338.3 g/mol

IUPAC Name

3-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H15FN2O3/c20-13-7-5-12(6-8-13)17-11-15(19(25)21-10-9-18(23)24)14-3-1-2-4-16(14)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24)

InChI Key

INIQKHQLJUPHCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Piperazine Linkers ()

Compounds from , such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4), share the 2-(4-fluorophenyl)quinoline-4-carbonyl core but differ in their linker and terminal groups. Key distinctions include:

  • Linker Chemistry: C4 incorporates a piperazine group and a methyl benzoate ester, whereas the target compound directly links beta-alanine.
  • Bioavailability : The ester group in C4 may act as a prodrug, hydrolyzing in vivo to a free carboxylic acid, whereas the target compound’s acid is immediately ionizable.
  • Molecular Weight : C4’s molecular weight is higher (~540 g/mol estimated) due to the piperazine and benzoate groups, compared to the target compound (~380–400 g/mol estimated).
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituent/Linker Molecular Weight (Est.) Key Functional Groups
Target Compound Quinoline 4-Fluorophenyl, beta-alanine ~380–400 Carboxylic acid, carbonyl
C4 () Quinoline 4-Fluorophenyl, piperazine, methyl benzoate ~540 Ester, piperazine
C2 (4-Bromophenyl analog) Quinoline 4-Bromophenyl, piperazine ~585 Bromine, ester, piperazine

Substituent Effects :

  • Electronic Effects: The electron-withdrawing fluorine may enhance quinoline’s π-stacking capability with biological targets compared to electron-donating groups (e.g., methoxy in C6).

Biphenyl-Beta-Alanine Analogs ()

The compound N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alanine () shares the beta-alanine-carboxylate moiety but replaces quinoline with a biphenyl system. Key differences include:

  • Functional Groups : The hydroxyl group in ’s compound may participate in hydrogen bonding, while iodine could enable radiolabeling applications.

Fluorophenyl-Containing Amino Acids ()

Simpler fluorophenyl derivatives like D-4-Fluoro-phenylalanine and (R)-3-(4-Fluorophenyl)-beta-alaninol () highlight the role of fluorine in modulating electronic and solubility properties. However, these lack the quinoline scaffold, limiting direct comparison. The beta-alaninol analog’s hydroxyl group contrasts with the carboxylic acid in the target compound, affecting charge and solubility.

Table 2: Functional Group and Solubility Trends
Compound Type Key Functional Groups Predicted Solubility Potential Applications
Target Compound Carboxylic acid, quinoline Moderate (polar) Drug candidates, enzyme inhibitors
Piperazine-linked (C4) Ester, piperazine Low (non-polar) Prodrugs, sustained release
Biphenyl-beta-alanine Hydroxyl, iodine Low (bulky) Imaging agents, heavy-atom probes
Fluorophenyl-amino acids Amine, hydroxyl/carboxylic acid High (polar) Peptide synthesis, building blocks

Biological Activity

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the coupling of beta-alanine with a quinoline derivative. The presence of the 4-fluorophenyl moiety enhances the compound's lipophilicity and potentially its biological activity.

Biological Activity

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on 6,7-disubstituted quinoline derivatives showed that modifications at the 4-position with halogen groups, especially fluorine, significantly enhance antiproliferative activity against various cancer cell lines (A549, H460, HT-29, MKN-45, U87MG) .

2. Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Inhibiting these kinases can lead to reduced cell viability and increased apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 1.04 nM against c-Met kinase, indicating strong inhibitory potential .

Case Studies

Case Study 1: In Vitro Evaluation

In a study evaluating various quinoline derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited moderate to high antiproliferative activity, particularly against lung and colorectal cancer cell lines.

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship analysis highlighted that the introduction of fluorine at the para position of the phenyl ring significantly enhances the compound's biological activity. This modification appears to optimize interactions with target proteins involved in tumorigenesis .

Data Tables

CompoundTarget KinaseIC50 (nM)Cancer Cell Lines TestedActivity Level
This compoundc-Met1.04A549, H460, HT-29Moderate to High
Related Quinoline Derivativec-Met5.00MKN-45, U87MGModerate

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